4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Some piperidine derivatives have been synthesized and evaluated for their antibacterial potentials. For instance, compounds bearing piperidine and 1,3,4-oxadiazole heterocyclic cores showed moderate to high antibacterial activity against various strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These findings suggest that piperidine derivatives could serve as templates for the development of new antimicrobial agents (Iqbal et al., 2017).
Anticancer Potential
Another important area of application for piperidine derivatives is in anticancer research. For example, certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as anticancer agents. Compounds synthesized in this study showed strong anticancer activity against various cancer cell lines, highlighting the potential of piperidine derivatives in cancer therapy (Rehman et al., 2018).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of piperidine derivatives reveals their versatile chemical properties and potential for creating novel compounds with specific functionalities. Studies have detailed the synthesis processes and crystal structures of various piperidine compounds, providing foundational knowledge for further chemical and pharmaceutical research (Kuleshova & Khrustalev, 2000).
Vasodilation Properties
Piperidine derivatives have also been investigated for their vasodilation properties. Compounds synthesized for this purpose showed considerable vasodilation activity in preclinical models, suggesting potential applications in treating cardiovascular diseases (Girgis et al., 2008).
Safety and Hazards
This compound should be handled with care. It’s recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and keep away from heat/sparks/open flames/hot surfaces . It’s also advised to avoid breathing dust/fume/gas/mist/vapours/spray associated with this compound .
Properties
IUPAC Name |
4-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)14-3-4-16(15(17)11-14)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZJYOVARCMULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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